8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diphenylpyrazine with hydrazine derivatives, followed by cyclization to form the triazolopyrazine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazolopyrazine core, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Medicine: Due to its kinase inhibition properties, it is being explored for its potential in cancer therapy.
Mechanism of Action
The mechanism of action of 8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibition properties.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds are known for their energetic properties and have applications in materials science.
Uniqueness
8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activity, particularly in kinase inhibition. This makes it a valuable compound for developing targeted cancer therapies .
Properties
Molecular Formula |
C17H13N5O |
---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C17H13N5O/c18-15-16-20-22(13-9-5-2-6-10-13)17(23)21(16)11-14(19-15)12-7-3-1-4-8-12/h1-11H,(H2,18,19) |
InChI Key |
GLVSANJTKKFAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=CC=C4)C(=N2)N |
Origin of Product |
United States |
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